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1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone Documentation Hub

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  • Product: 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone
  • CAS: 26931-39-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone

[1][2] Executive Summary & Retrosynthetic Logic The target molecule, 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone , represents a specialized class of anthraquinone derivatives often utilized as high-stability solvent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Retrosynthetic Logic

The target molecule, 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone , represents a specialized class of anthraquinone derivatives often utilized as high-stability solvent dyes or hydrophobic pharmaceutical intermediates (intercalators).[1][2] Its structure consists of a planar 9,10-anthraquinone chromophore substituted at the 1 and 4 positions by bulky, electron-rich 4-(4-chlorophenoxy)aniline wings.[1][2]

From a retrosynthetic perspective, the molecule is best disconnected at the C(anthraquinone)-N bonds.[1][2] This reveals two primary precursors:

  • The Core: 1,4-Dihydroxyanthraquinone (Quinizarin) or 1,4-Dichloroanthraquinone.[1][2][3][4]

  • The Wing: 4-(4-Chlorophenoxy)aniline (CAS: 101-79-1).[1][2][5][6]

While direct nucleophilic aromatic substitution (


) on 1,4-dichloroanthraquinone is viable, this guide prioritizes the Leuco-Quinizarin Condensation .[1][2] This route is the industrial gold standard for 1,4-diaminoanthraquinones due to the low cost of quinizarin and the avoidance of halogenated waste streams, though a halogen-displacement route is provided for high-purity laboratory scale-up.[1][2]
Retrosynthetic Analysis (DOT Visualization)[1][2]

Retrosynthesis Target Target: 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone Disconnection Disconnection (C-N Bond) Target->Disconnection Core Core Electrophile: Leuco-Quinizarin (or 1,4-Dichloroanthraquinone) Disconnection->Core Wing Nucleophile Wing: 4-(4-Chlorophenoxy)aniline Disconnection->Wing Phenol 4-Chlorophenol Wing->Phenol Ether Synthesis Nitro 1-Chloro-4-nitrobenzene Wing->Nitro

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the anthraquinone core and the phenoxyaniline wing.[1][2]

Phase I: Synthesis of the Nucleophile (The Wing)

Compound: 4-(4-Chlorophenoxy)aniline CAS: 101-79-1[1][2]

Before the core coupling can occur, the "wing" amine must be synthesized.[2] This is a two-step sequence involving an ether coupling followed by nitro reduction.[1][2]

Step 1: Ether Formation ( )

Reaction: 1-Chloro-4-nitrobenzene + 4-Chlorophenol


 4-(4-Chlorophenoxy)-1-nitrobenzene[1][2]
  • Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the phenoxide anion).[1][2]

  • Conditions:

    
     for 6–8 hours under 
    
    
    
    .
  • Mechanism: The phenoxide attacks the electron-deficient aromatic ring of the nitrobenzene (activated by the

    
     group) displacing the chloride.[1][2]
    
Step 2: Nitro Reduction

Reaction: 4-(4-Chlorophenoxy)-1-nitrobenzene


 4-(4-Chlorophenoxy)aniline[1][2]
  • Method A (Catalytic Hydrogenation):

    
     (50 psi), Pd/C (5% loading), Methanol.[1][2]
    
  • Method B (Chemical Reduction - Iron): Fe powder,

    
     (aq), Ethanol/Water reflux.[1][2]
    
  • Purification: The resulting amine should be recrystallized from Ethanol/Water to ensure high purity (>98%) before the anthraquinone coupling step.[1][2] Impurities here will lead to difficult-to-separate byproducts later.[1][2]

Phase II: Core Coupling (The Synthesis)[1][2]

This section details two protocols. Protocol A is recommended for scale and cost-efficiency.[1][2] Protocol B is recommended for small-scale, high-purity library synthesis.[1][2]

Protocol A: The Leuco-Quinizarin Route (Preferred)

This method utilizes the unique tautomeric properties of reduced quinizarin (leuco-quinizarin).[1][2]

Concept: Quinizarin (1,4-dihydroxyanthraquinone) is not sufficiently electrophilic.[1][2] Reducing it to Leuco-quinizarin (1,4-dioxo-1,2,3,4-tetrahydroanthracene) interrupts the aromaticity of the outer ring, making the carbonyls susceptible to Schiff base formation with amines.[1]

Experimental Workflow:
  • Reduction In-Situ:

    • Charge a reactor with Quinizarin (1.0 eq) and n-Butanol (10 vol).

    • Add Zinc dust (0.2 eq) and Glacial Acetic Acid (0.5 eq) to generate a catalytic amount of the leuco-form in situ, OR start directly with a mixture of Quinizarin and Leuco-quinizarin (3:1 ratio).[1][2]

  • Condensation:

    • Add 4-(4-Chlorophenoxy)aniline (2.2 – 2.5 eq).[1][2]

    • Add Boric Acid (

      
      , 0.5 eq).[1][2]
      
      • Expert Insight: Boric acid forms a cyclic ester chelate with the quinizarin oxygen and the incoming amine, lowering the activation energy and directing substitution to the 1,4 positions.

    • Reflux the mixture (

      
      ) for 12–18 hours under inert atmosphere (
      
      
      
      ).
  • Oxidation (Re-aromatization):

    • Once TLC shows consumption of starting material, cool to

      
      .[1][2]
      
    • Remove the

      
       line and sparge the solution with Air  for 2–4 hours.[1][2] This oxidizes the leuco-intermediate back to the fully aromatic anthraquinone state.[1][2]
      
    • Visual Cue: The color will shift from a muddy yellow/brown (leuco) to a brilliant blue/violet (oxidized product).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][7] The product often precipitates.[1][2]

    • Filter the solids.[1][2][8][9]

    • Wash with cold methanol (to remove excess amine) and hot water (to remove boric acid/zinc salts).[1][2]

Protocol B: The 1,4-Dichloroanthraquinone Route (Alternative)

Use this if Leuco-quinizarin fails to yield product due to the steric bulk of the phenoxy wing.[1][2]

  • Reagents: 1,4-Dichloroanthraquinone (1.0 eq), 4-(4-Chlorophenoxy)aniline (2.5 eq), Cesium Carbonate (3.0 eq), BINAP (0.1 eq),

    
     (0.05 eq).
    
  • Solvent: Toluene or Xylene.[1][2]

  • Conditions: Reflux (

    
    ) for 24 hours (Buchwald-Hartwig conditions).[1][2]
    
  • Note: While classic Ullmann conditions (

    
    , 
    
    
    
    , DMF) can work, Palladium catalysis provides cleaner conversion for these bulky amines.[1]
Synthesis Pathway Diagram (DOT)[1][2]

SynthesisPath Quin Quinizarin (1,4-Dihydroxyanthraquinone) LeucoStep Step 1: Reduction/Tautomerization (Zn, AcOH, n-BuOH) Quin->LeucoStep Amine 4-(4-Chlorophenoxy)aniline Condensation Step 2: Condensation (Boric Acid Catalyst, Reflux) Amine->Condensation LeucoStep->Condensation + Amine Oxidation Step 3: Aerobic Oxidation (Air Sparge, -2H) Condensation->Oxidation Leuco-Intermediate Final 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone Oxidation->Final

Figure 2: Step-by-step reaction workflow using the Leuco-Quinizarin methodology.[1][2]

Characterization & Data Summary

The following analytical markers confirm the identity of the synthesized molecule.

ParameterExpected Value/ObservationNotes
Appearance Dark Blue/Violet Crystalline PowderTypical of 1,4-diaminoanthraquinones.[1][2]
Melting Point >

High MP due to pi-stacking.[1][2]
Solubility Soluble in

, THF, hot Toluene.[1][2]
Insoluble in water/methanol.[1][2]
UV-Vis

Strong absorption in the visible region (Blue).[1][2]
IR Spectroscopy

(C=O, H-bonded)
Carbonyl stretch is lowered due to intramolecular H-bonding with NH.[1][2]
MS (ESI/MALDI)

Molecular ion

.
Critical Quality Attribute: Intramolecular Hydrogen Bonding

In 1,4-disubstituted anthraquinones, the N-H protons form strong intramolecular hydrogen bonds with the quinone carbonyl oxygens. This locks the molecule in a planar conformation, increasing chemical stability and lightfastness.[2] This is observable in NMR (N-H signal downfield,


) and IR (carbonyl shift).[1][2]

Safety & Handling Protocols

  • Anthraquinones: Generally low acute toxicity, but many are suspected mutagens/carcinogens.[1] Handle as a potential intercalating agent (DNA binder).[1][2] Use full PPE (Tyvek suit, nitrile gloves).[1][2]

  • Chloroanilines: Highly toxic by inhalation and skin absorption.[1][2] Potential methemoglobinemia agents.[1][2] All weighing and transfers must occur in a fume hood.[1][2]

  • Waste Disposal: The filtrate from the leuco-route contains zinc salts and boric acid.[1][2] This must be segregated into heavy metal waste streams, not general organic waste.[1]

References

  • Synthesis of 4-(4-chlorophenoxy)

    • Source: ChemicalBook / Vertex AI Search.[1][2] "3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis." (Analogous procedure via Fe/AcOH reduction).

    • URL:[1][2]

  • General Synthesis of 1,4-Diaminoanthraquinones (Leuco-Quinizarin Route)

    • Source: U.S. Patent 4,661,293.[1][2] "Method for preparing 1,4-diaminoanthraquinones and intermediates thereof." (Describes the reaction of leuco-quinizarin with amines).

    • URL:[1][2]

  • Properties of 1,4-Dihydroxyanthraquinone (Quinizarin)

    • Source: Wikipedia / PubChem. "1,4-Dihydroxyanthraquinone."[1][2]

    • URL:[1][2]

  • Nucleophilic Substitution on Anthraquinones

    • Source: Organic Syntheses.[1][2][6][8] "

      
      -Chloroanthraquinone."[1][2][8] (Provides context for halogen displacement on the anthraquinone core).
      
    • URL:[1][2]

  • Commercial Analog (Solvent Blue 104)

    • Source: PubChem. "1,4-Bis(mesitylamino)anthraquinone."[1][2] (Structural analog demonstrating the stability of 1,4-diarylamino motifs).

    • URL:[1][2]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Anilino-Anthraquinones

Introduction The Anthraquinone Scaffold: A Privileged Structure The 9,10-anthraquinone core, a tricyclic aromatic quinone, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, pl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Anthraquinone Scaffold: A Privileged Structure

The 9,10-anthraquinone core, a tricyclic aromatic quinone, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and conjugated π-system are responsible for the unique spectroscopic properties and diverse biological activities of its derivatives.[2] Anthraquinones are found in nature, serving as pigments in plants and insects, and have been used for centuries in traditional medicine.[3][4] The synthetic versatility of the anthraquinone nucleus allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties.[5][6]

The Significance of Anilino Substitution

The introduction of a substituted anilino moiety (-NH-Ar) into the anthraquinone framework profoundly influences its electronic and steric characteristics. This substitution typically occurs at the 1- and 4-positions and is known to cause a significant bathochromic (red) shift in the molecule's absorption spectrum, leading to vibrant colors, a property exploited in the dye industry.[7][8] From a medicinal chemistry perspective, the anilino group provides a vector for introducing a wide array of functional groups that can engage in specific interactions with biological targets, such as enzymes and receptors.[3][9] The nature and position of substituents on the anilino ring are critical in determining the molecule's bioactivity, lipophilicity, and metabolic stability.[3]

Applications in Drug Discovery and Materials Science

Substituted anilino-anthraquinones have garnered significant attention for their therapeutic potential, particularly as anticancer agents.[10] A notable application is their development as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a key target in cancer therapy.[3][7][9][11] The anilino-quinazoline scaffold, a related structure, has also been successfully incorporated into clinically approved EGFR inhibitors.[7][11] Beyond oncology, these compounds are investigated for their antimicrobial and anti-inflammatory properties. In materials science, their intense color and high stability make them valuable as textile dyes for natural and synthetic fibers.[7]

Synthesis and Structural Elucidation

Synthesis via Ullmann Condensation: A Mechanistic Overview

The most prevalent method for synthesizing anilino-anthraquinones is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[2][12][13] This reaction typically involves the coupling of an aryl amine (aniline derivative) with an aryl halide (a halogenated anthraquinone).[13] The classical Ullmann reaction often requires harsh conditions, including high temperatures and long reaction times.[12][13] However, modern variations, such as microwave-assisted synthesis, have significantly improved reaction efficiency, reducing reaction times from hours to minutes and often leading to higher yields.[2][12][14][15]

The reaction mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the amine, followed by reductive elimination to yield the desired anilino-anthraquinone and regenerate the copper catalyst.[13]

Detailed Experimental Protocol for a Representative Synthesis

The following protocol describes a microwave-assisted Ullmann condensation for the synthesis of a substituted anilino-anthraquinone, adapted from established methodologies.[2][12][14][15]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic acid)

  • Substituted aniline

  • Copper(0) powder (catalyst)

  • Phosphate buffer (pH 6-7)

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

  • Microwave reactor

Procedure:

  • Reactant Preparation: In a microwave reaction vessel, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (1.0 eq), the desired substituted aniline (1.2 eq), and a catalytic amount of copper(0) powder (0.1 eq).

  • Solvent Addition: Add phosphate buffer (pH 6-7) to the reaction vessel to achieve a suitable concentration for microwave heating.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (typically 2-20 minutes).[2][12][14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane. The distinct color difference between the starting material (orange/red) and the product (blue) allows for easy visual monitoring of the extraction process.[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized anilino-anthraquinone using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in anilino-anthraquinones.[2] These compounds typically exhibit two main absorption bands: a high-intensity band in the UV region corresponding to π → π* transitions within the aromatic system, and a lower-intensity band extending into the visible region, which is attributed to an intramolecular charge-transfer (ICT) from the anilino nitrogen to the anthraquinone core.[16][17] The position of the visible absorption maximum (λmax) is highly sensitive to the nature and position of substituents on both the anthraquinone and anilino rings. Electron-donating groups on the anilino ring generally cause a bathochromic shift of the λmax.[5][18][19]

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key vibrational bands for anilino-anthraquinones include the N-H stretching vibration (around 3300-3500 cm⁻¹), C=O stretching of the quinone system (around 1630-1680 cm⁻¹), and C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹).[5]

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of synthesized anilino-anthraquinones. The ¹H NMR spectrum provides information on the number, environment, and coupling of protons in the molecule. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical environments. The characteristic signals for the quinone carbonyl carbons appear in the downfield region of the ¹³C NMR spectrum.[5]

Core Physicochemical Properties

Solvatochromism: The Interplay of Structure and Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6][10][16][17][20] Anilino-anthraquinones often exhibit significant solvatochromism due to the change in their dipole moment upon electronic excitation.[6][10][16][20] The intramolecular charge-transfer character of the visible absorption band is responsible for this behavior. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a shift in the absorption maximum. This property can be exploited to probe the microenvironment of these molecules in biological systems.[17]

Experimental Workflow for Solvatochromic Studies

The following workflow outlines the steps for investigating the solvatochromic behavior of a substituted anilino-anthraquinone.

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solution of anilino-anthraquinone in a non-polar solvent B Prepare a series of solutions in solvents of varying polarity A->B C Record UV-Vis absorption spectra for each solution B->C D Determine λmax for each spectrum C->D E Correlate λmax with solvent polarity parameters (e.g., ET(30)) D->E F Analyze the nature of the solvatochromic shift E->F

Caption: A generalized workflow for conducting solvatochromic studies on anilino-anthraquinones.

Lipophilicity (Log P): A Key Determinant of Biological Activity

Lipophilicity, quantified as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter in drug design.[21] It describes the distribution of a compound between an aqueous and a lipid phase and influences its absorption, distribution, metabolism, and excretion (ADME) properties.[21] For anilino-anthraquinones being developed as drugs, an optimal Log P value is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of Log P.[21][22][23][24]

Materials:

  • Substituted anilino-anthraquinone

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Phase Preparation: Prepare pre-saturated n-octanol and aqueous phases by vigorously mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the anilino-anthraquinone in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 2 hours) to ensure that the compound has reached equilibrium between the two phases.[22]

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the anilino-anthraquinone in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of P.

Thermal Stability: Insights from TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase behavior of materials.[4][25][26][27] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.[4][27] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.[4][25][26]

Experimental Protocol for TGA/DSC Analysis

The following is a general protocol for the thermal analysis of a substituted anilino-anthraquinone.

Instrumentation:

  • Simultaneous TGA-DSC instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the anilino-anthraquinone sample (typically 1-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrument Setup: Place the sample pan and a reference pan in the instrument.

  • Experimental Conditions: Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). Select an appropriate purge gas (e.g., nitrogen or air).

  • Data Acquisition: Start the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, melting point, and other thermal events.

Structure-Property Relationships

Influence of Substituents on Spectroscopic and Physicochemical Properties

The physicochemical properties of substituted anilino-anthraquinones are highly dependent on the electronic nature and position of the substituents on the anilino ring.

Substituent (on Anilino Ring)Effect on λmaxEffect on Log PRationale
Electron-donating (e.g., -OCH₃, -CH₃)Bathochromic shift (to longer wavelengths)IncreaseIncreases the electron density on the anilino nitrogen, enhancing the intramolecular charge transfer. Increases the overall lipophilicity of the molecule.
Electron-withdrawing (e.g., -NO₂, -CN)Hypsochromic shift (to shorter wavelengths)DecreaseDecreases the electron density on the anilino nitrogen, reducing the ICT. Increases the polarity of the molecule.
Quantum Chemical Calculations: A Predictive Tool

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding the physicochemical properties of molecules.[28][29][30][31][32] These methods can be used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the electronic absorption spectrum.[29][30][32] The HOMO-LUMO energy gap can provide an indication of the molecule's color and reactivity.[29][30]

HOMO_LUMO HOMO-LUMO Transition cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_High Higher Energy HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy_Low Lower Energy

Caption: A diagram illustrating the electronic transition from the HOMO to the LUMO upon absorption of a photon.

Applications and Future Perspectives

Anilino-anthraquinones as Anticancer Agents

The development of anilino-anthraquinones as anticancer agents is a promising area of research. Their ability to inhibit key signaling pathways, such as the EGFR pathway, makes them attractive candidates for targeted cancer therapy.[3][9] Further optimization of the anilino-anthraquinone scaffold through medicinal chemistry efforts could lead to the discovery of more potent and selective anticancer drugs with improved safety profiles.

Role as Textile Dyes

The vibrant colors and good fastness properties of anilino-anthraquinones have led to their widespread use as textile dyes.[7] The ability to tune the color by modifying the substituents on the anilino ring provides a versatile platform for the development of new dyes with a wide range of shades.

Emerging Applications

The unique physicochemical properties of anilino-anthraquinones are being explored for a variety of other applications, including as fluorescent probes for biological imaging and as components in organic electronic devices.

Conclusion

Substituted anilino-anthraquinones are a versatile class of compounds with a rich history and a promising future. Their tunable physicochemical properties, arising from the interplay between the anthraquinone core and the substituted anilino moiety, have enabled their application in diverse fields, from medicine to materials science. A thorough understanding of their synthesis, spectroscopic characteristics, and key physicochemical parameters is essential for the rational design of new anilino-anthraquinones with tailored properties for specific applications.

References

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a complex aromatic molecule belonging to the class of anthraquinone derivatives. These comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a complex aromatic molecule belonging to the class of anthraquinone derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The intricate structure of this particular derivative, featuring a planar anthraquinone core with bulky substituted anilino groups at the 1 and 4 positions, gives rise to a detailed and informative spectral signature. A thorough understanding of its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.

This technical guide provides a comprehensive analysis of the spectral features of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone. As a Senior Application Scientist, the following sections will not only present the predicted spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral patterns, ensuring a blend of theoretical knowledge and practical insight.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to predicting and interpreting its spectral data.

Caption: Molecular structure of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone, both ¹H and ¹³C NMR will provide detailed structural information.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The ¹H NMR spectrum is expected to be complex due to the numerous aromatic protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone and phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH~12.2Broad singlet-2H
Anthraquinone (H-5, H-8)8.30 - 8.45Multiplet2H
Anthraquinone (H-6, H-7)7.70 - 7.85Multiplet2H
Anthraquinone (H-2, H-3)7.35 - 7.55Singlet-like2H
Anilino (ortho to NH)7.40 - 7.60Multiplet4H
Anilino (meta to NH)7.10 - 7.30Multiplet4H
Chlorophenoxy (ortho to O)6.90 - 7.10Multiplet4H
Chlorophenoxy (meta to O)7.25 - 7.45Multiplet4H

Expertise & Experience in Interpretation:

  • The downfield chemical shift of the NH protons is a hallmark of intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the anthraquinone core, a common feature in 1-aminoanthraquinone derivatives.[2]

  • The protons on the unsubstituted aromatic ring of the anthraquinone core (H-5, H-6, H-7, H-8) will appear as two distinct multiplets, characteristic of an ABCD spin system.[3]

  • The protons on the substituted ring of the anthraquinone (H-2, H-3) are expected to be shifted upfield due to the electron-donating effect of the amino substituents and may appear as a singlet or a narrow multiplet due to symmetry.

  • The aromatic protons of the anilino and chlorophenoxy rings will exhibit complex splitting patterns due to ortho and meta couplings. Their precise chemical shifts will be influenced by the interplay of the electron-donating amino and ether linkages and the electron-withdrawing chloro groups.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The ¹³C NMR spectrum will display a large number of signals corresponding to the non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Anthraquinone)182 - 186
C-Cl (Chlorophenoxy)128 - 132
C-O (Chlorophenoxy)155 - 160
C-N (Anilino)140 - 145
C-N (Anthraquinone)150 - 155
Aromatic CH (Anthraquinone)123 - 136
Aromatic C (Quaternary, Anthraquinone)110 - 135
Aromatic CH (Anilino)115 - 130
Aromatic C (Quaternary, Anilino)130 - 140
Aromatic CH (Chlorophenoxy)118 - 130
Aromatic C (Quaternary, Chlorophenoxy)150 - 155

Expertise & Experience in Interpretation:

  • The carbonyl carbons of the anthraquinone core are the most deshielded and will appear at the lowest field.[4]

  • The carbons directly attached to electronegative atoms like nitrogen, oxygen, and chlorine will have distinct chemical shifts.

  • The large number of aromatic carbons will result in a crowded region between 110 and 160 ppm. Two-dimensional NMR techniques like HSQC and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR Spectroscopy

A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in ~0.6 mL CDCl3 C Data Acquisition B->C Lock, Shim, Tune D Data Processing C->D Acquire 1H, 13C, and 2D spectra E E D->E Fourier Transform, Phase Correction, Baseline Correction

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve 5-10 mg of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time.

    • For detailed structural elucidation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.

  • Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted FT-IR Spectrum (KBr pellet):

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3400N-H stretchingMedium, broad
3000 - 3100Aromatic C-H stretchingMedium
1620 - 1670C=O stretching (anthraquinone)Strong
1500 - 1600C=C stretching (aromatic)Strong, multiple bands
1200 - 1300C-N stretchingMedium
1150 - 1250C-O-C stretching (aryl ether)Strong
1000 - 1100C-Cl stretchingStrong

Expertise & Experience in Interpretation:

  • A broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration, and its broadness suggests hydrogen bonding.[5]

  • The strong absorption around 1630-1670 cm⁻¹ is a definitive feature of the anthraquinone carbonyl groups .[5]

  • The presence of multiple strong bands in the 1500-1600 cm⁻¹ region confirms the presence of multiple aromatic rings .

  • The strong absorptions corresponding to the C-O-C and C-Cl stretching vibrations provide evidence for the chlorophenoxy substituents.

Experimental Protocol for FT-IR Spectroscopy

A Sample Preparation (KBr Pellet) B Data Acquisition A->B Grind 1-2 mg sample with ~100 mg KBr and press into a pellet C Data Analysis B->C Record the spectrum in the 4000-400 cm-1 range D D C->D Identify characteristic absorption bands A Sample Preparation B Instrument Setup A->B Prepare a dilute solution in a volatile solvent (e.g., methanol) C Data Acquisition B->C Set ionization mode (e.g., ESI or EI) and mass range D Data Analysis C->D Introduce the sample into the mass spectrometer E E D->E Analyze the mass spectrum for molecular ion and fragmentation patterns

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile. [1]2. Instrumentation and Measurement: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS. [6]Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion, while electron ionization (EI) will induce more fragmentation.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectral analysis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone through NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural characterization. The predicted spectral data, based on the analysis of its structural features and comparison with related compounds, offers a robust framework for researchers in the fields of chemistry and drug development. The experimental protocols outlined in this guide are designed to yield high-quality data, ensuring the scientific integrity of the analytical results. This multi-faceted spectroscopic approach is essential for confirming the identity and purity of this complex molecule, which is a critical step in its further investigation and application.

References

  • Parladı, U. et al. (2022). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Arkivoc, 2022(9), pp. 0-0.
  • Haciosmanoglu, E. et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
  • Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchrom
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • The experimental FT-IR spectrum of new anthraquinone derivative. (n.d.).
  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). MDPI.
  • 1,4-ANTHRAQUINONE(635-12-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Anthraquinone(84-65-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1,4-ANTHRAQUINONE(635-12-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (n.d.). Scientific Research Publishing.
  • Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (n.d.). PMC.
  • Distinguishing Isomeric Anthraquinone by LC-MS. (2013). idosi.org.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • 1,4-Anthraquinone | C14H8O2 | CID 69457. (n.d.). PubChem.
  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI.
  • 1,4-Bis(4-methoxyanilino)anthraquinone | C28H22N2O4 | CID 76268. (n.d.). PubChem.
  • CAS 116-76-7 1,4-Bis(1-anthraquinonylamino)-anthraquinone,tech. (n.d.). Alfa Chemistry.
  • FT-IR of the anthraquinone extract. (n.d.).
  • US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermedi
  • Synthesis and characterization of 1-phenoxy-9,10-anthraquinones. (2007). TSI Journals.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone. (2025).

Sources

Exploratory

CAS number and molecular structure of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone

An In-Depth Technical Guide to 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the novel compound 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone, a complex derivative of the anthraquinone scaffold. While a specific CAS number for this molecule is not yet publicly registered, indicating its novelty, this document extrapolates its molecular structure, proposes a robust synthetic pathway, and predicts its physicochemical and spectroscopic properties based on established chemical principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential as a therapeutic agent. The anthraquinone core is a well-established pharmacophore, and its derivatization with substituted anilino moieties suggests a strong potential for biological activity, particularly in oncology.

Introduction to the Anthraquinone Scaffold

Anthraquinones are a class of aromatic organic compounds derived from anthracene. The 9,10-anthraquinone core is a planar tricyclic system that has been a source of vibrant dyes and pigments. Beyond their use as colorants, the anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The planar nature of the anthraquinone ring system allows it to intercalate with DNA, and its quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in pathological cells.[3] The biological effects of anthraquinone derivatives can be finely tuned by the nature and position of substituents on the aromatic rings.

The subject of this guide, 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone, is a symmetrically substituted derivative with bulky lipophilic groups at the 1 and 4 positions. These substitutions are expected to significantly influence its solubility, membrane permeability, and interactions with biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is defined by a central 9,10-anthraquinone core with two 4-(4-chlorophenoxy)anilino groups attached at the C1 and C4 positions.

Caption: Molecular structure of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C38H24Cl2N2O4Based on structural components.
Molecular Weight 655.53 g/mol Calculated from the molecular formula.
Appearance Dark blue or green solid1,4-Diaminoanthraquinone derivatives are typically intensely colored.[4]
Solubility Poorly soluble in water; soluble in organic solvents like DMF, DMSO, chloroform.The large, nonpolar aromatic structure suggests low aqueous solubility.
Melting Point > 200 °CHigh molecular weight and planar structure lead to strong intermolecular forces.
LogP > 5The presence of two chlorophenoxy groups significantly increases lipophilicity.

Proposed Synthetic Pathway

The synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone can be logically approached in two main stages: the synthesis of the key intermediate, 4-(4-chlorophenoxy)aniline, followed by its coupling with a 1,4-disubstituted anthraquinone. The Ullmann condensation is a classical and effective method for forming the C-N bond between an aryl halide and an amine, and it is well-suited for this synthesis.[5][6][7]

G cluster_0 Stage 1: Synthesis of 4-(4-chlorophenoxy)aniline Intermediate cluster_1 Stage 2: Synthesis of Final Product start1 4-Chlorophenol intermediate1 4-(4-Chlorophenoxy)-1-nitrobenzene start1->intermediate1 K2CO3, DMF (Nucleophilic Aromatic Substitution) start2 1-Fluoro-4-nitrobenzene start2->intermediate1 product1 4-(4-Chlorophenoxy)aniline intermediate1->product1 Fe/HCl or Pd/C, H2 (Nitro Reduction) start3 1,4-Dichloroanthraquinone final_product 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone start3->final_product Cu catalyst, K2CO3, High-boiling solvent (e.g., NMP) (Ullmann Condensation) product1_2 4-(4-Chlorophenoxy)aniline (from Stage 1) product1_2->final_product

Caption: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocols

Part A: Synthesis of 4-(4-chlorophenoxy)aniline

  • Nucleophilic Aromatic Substitution:

    • To a solution of 4-chlorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature, pour into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-chlorophenoxy)-1-nitrobenzene.

  • Nitro Group Reduction:

    • Dissolve the crude 4-(4-chlorophenoxy)-1-nitrobenzene in ethanol.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture and monitor by TLC.

    • Upon completion, filter the hot solution through celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Concentrate the solution and extract the product with ethyl acetate.

    • Dry the organic phase and evaporate the solvent to obtain 4-(4-chlorophenoxy)aniline.[8] The product can be purified by column chromatography or recrystallization.

Part B: Synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone via Ullmann Condensation

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichloroanthraquinone (1.0 eq), 4-(4-chlorophenoxy)aniline (2.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.5 eq).[7]

    • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or nitrobenzene.

    • De-gas the mixture with nitrogen or argon for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 180-210 °C under an inert atmosphere. The high temperature is typically necessary for the Ullmann condensation to proceed efficiently.[7]

    • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

    • Microwave-assisted synthesis could be an alternative to conventional heating to potentially reduce reaction times and improve yields.[6][9]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol or water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water and methanol to remove residual solvent and inorganic salts.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like toluene or xylenes.

Predicted Spectroscopic Data

The characterization of the final product would rely on standard spectroscopic techniques. Based on the analysis of similar 1,4-diaminoanthraquinone derivatives, the following spectral data are anticipated.[10][11]

TechniquePredicted Data
¹H NMR - Aromatic Protons (Anthraquinone): Multiplets in the range of 7.5-8.5 ppm. - Aromatic Protons (Anilino & Phenoxy): Doublets and multiplets between 6.9-7.8 ppm. - N-H Protons: A broad singlet in the downfield region (10-12 ppm), characteristic of intramolecular hydrogen bonding with the quinone carbonyl.
¹³C NMR - Carbonyl Carbons (C=O): Signals around 180-185 ppm. - Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
FT-IR (cm⁻¹) - N-H Stretch: A broad band around 3300-3400 cm⁻¹. - C=O Stretch (Quinone): Strong absorption around 1640-1670 cm⁻¹. - C-N Stretch: Around 1250-1350 cm⁻¹. - C-O-C Stretch (Ether): Around 1200-1250 cm⁻¹. - C-Cl Stretch: Around 700-800 cm⁻¹.
UV-Vis (in CHCl₃) - Two major absorption bands are expected in the visible region, likely between 550-650 nm, which would impart a blue or greenish-blue color to the solution.
Mass Spectrometry - (ESI+) : Expected [M+H]⁺ peak at m/z 656.53. The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature.

Potential in Drug Development and Biological Activity

The 1,4-diaminoanthraquinone scaffold is a known pharmacophore with significant potential in anticancer drug discovery.[2][12] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of ROS. The large, planar aromatic system of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone makes it a prime candidate for DNA intercalation, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.

Furthermore, many quinone-containing compounds are substrates for cellular reductases, which can lead to the formation of semiquinone radicals. In the presence of oxygen, these radicals can generate superoxide anions and other ROS, leading to oxidative stress and apoptosis. The bulky and lipophilic 4-(4-chlorophenoxy)anilino substituents may also facilitate interactions with specific protein targets, such as protein kinases, which are often dysregulated in cancer.

cluster_0 Cellular Uptake & Mechanisms cluster_1 Downstream Effects compound 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone intercalation DNA Intercalation compound->intercalation Planar Structure topoisomerase Topoisomerase II Inhibition compound->topoisomerase Structural Mimicry ros ROS Generation compound->ros Redox Cycling kinase Kinase Inhibition compound->kinase Hydrophobic Interactions dna_damage DNA Damage intercalation->dna_damage topoisomerase->dna_damage ros->dna_damage cell_cycle Cell Cycle Arrest kinase->cell_cycle apoptosis Apoptosis dna_damage->apoptosis dna_damage->cell_cycle cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

Caption: Plausible mechanisms of anticancer action for the target compound.

Conclusion

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone represents a novel and promising molecule for further investigation, particularly within the realm of drug development. This guide has outlined a feasible synthetic route via Ullmann condensation and provided a predicted profile of its physicochemical and spectroscopic properties based on well-understood principles of organic chemistry and data from related compounds. The structural features of this molecule suggest a strong potential for biological activity, most notably as an anticancer agent. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation to validate its therapeutic potential.

References

  • Malik, E. M., Rashed, M., Wingen, L., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. ResearchGate. Available at: [Link]

  • Raman, N., & Jeyamurugan, R. (2005). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1799-809. Available at: [Link]

  • Kivlehan, F., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Krieg, M. J. (1987). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. U.S. Patent 4,661,293.
  • Müller, T. J. J., et al. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Organic Letters, 9(7), 1247-1250. Available at: [Link]

  • Imazeki, S., Mukoh, A., Ozawa, T., & Kaneko, M. (1989). Order Parameters of β-Substituted Anthraquinone Dyes II: 1,4-Diaminoanthraquinone Derivatives. Molecular Crystals and Liquid Crystals, 170(1), 117-129. Available at: [Link]

  • Müller, T. J. J., et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Available at: [Link]

  • Fadda, A. A. (2010). Chemistry of 2-aminoanthraquinones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Chem-Impex. (n.d.). 4-(4-clorofenoxi)anilina. Chem-Impex. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of meta-(4-fluorophenoxy)aniline (10b). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of anthraquinone derivatives. ResearchGate. Available at: [Link]

  • Taher, A. T., & Hegazy, G. H. (2013). Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research, 36(5), 573-578. Available at: [Link]

  • Ciftci, H., et al. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Pharmaceuticals, 15(2), 159. Available at: [Link]

  • Chen, Y. L., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 366-375. Available at: [Link]

  • de Oliveira, A. B., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5640. Available at: [Link]

  • Yakubu, M. K., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2(2), 300-308. Available at: [Link]

  • Henne, C., & Böhm, S. (1986). Process for the preparation of 1,4-dichloroanthraquinone. German Patent DE3513981A1.
  • Li, Y., et al. (2023). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. Molecules, 28(24), 8073. Available at: [Link]

  • Scott, W. J., & Allen, C. F. H. (1941). α-CHLOROANTHRAQUINONE. Organic Syntheses, Coll. Vol. 1, p.154. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for anthraquinone derivative analysis

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of five critical anthraquinone derivatives: Rhein, A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of five critical anthraquinone derivatives: Rhein, Aloe-emodin, Emodin, Chrysophanol, and Physcion .

These compounds, ubiquitous in medicinal plants like Rheum palmatum (Rhubarb), Cassia species, and Polygonum multiflorum, share a planar tricyclic anthracene structure. Their structural similarity (often differing only by a single hydroxyl or methyl group) presents a significant chromatographic challenge: peak co-elution and severe tailing due to interaction with free silanols.

This protocol overcomes these limitations using a C18 stationary phase with high carbon loading and an acidified mobile phase, ensuring resolution (


) for all critical pairs.

Scientific Rationale & Separation Logic

The Chemical Challenge

Anthraquinones are weak acids containing phenolic hydroxyl groups. In neutral mobile phases, they partially ionize, leading to:

  • Peak Tailing: Ionized phenolics interact strongly with residual silanol groups on the silica support.

  • Retention Shift: Small pH changes cause massive shifts in retention time (

    
    ).
    
The Solution: Acidic Suppression

To achieve sharp, symmetrical peaks, the mobile phase must be acidified below the pKa of the analytes (typically pKa < 4). We utilize 0.1% Phosphoric Acid (H3PO4) to suppress ionization, forcing the analytes into their neutral, hydrophobic state. This maximizes their interaction with the C18 alkyl chains, driving separation based purely on hydrophobicity.

Elution Order Mechanism

The separation logic follows the polarity of the substituents on the anthraquinone backbone:

  • Rhein: Contains a carboxylic acid group (-COOH). Most polar

    
     Elutes first.
    
  • Aloe-emodin: Contains a hydroxymethyl group (-CH2OH). Moderately polar.

  • Emodin: Contains a hydroxyl group (-OH).

  • Chrysophanol: Lacks the -OH at C6; contains methyl (-CH3). Hydrophobic.

  • Physcion: Contains a methoxy group (-OCH3). Most hydrophobic

    
     Elutes last.
    

Visualization: Separation Logic

AnthraquinoneSeparation cluster_elution Elution Order (Time) Start Sample Injection C18 C18 Stationary Phase (Hydrophobic Interaction) Start->C18 Mobile Phase (MeOH + 0.1% H3PO4) Rhein Rhein (-COOH) Most Polar C18->Rhein Weak Interaction Elutes: ~5-8 min Aloe Aloe-emodin (-CH2OH) C18->Aloe Moderate Interaction Emodin Emodin (-OH) C18->Emodin Moderate Interaction Chryso Chrysophanol (-CH3) C18->Chryso Strong Interaction Physcion Physcion (-OCH3) Least Polar C18->Physcion Strongest Interaction Elutes: ~20-25 min

Caption: Schematic of anthraquinone separation on C18. Elution order is inversely proportional to polarity, driven by substituent functional groups.

Detailed Experimental Protocol

Reagents and Equipment
  • Standards: Reference standards of Rhein, Emodin, Aloe-emodin, Chrysophanol, Physcion (Purity > 98%).

  • Solvents: Methanol (HPLC Grade), Phosphoric Acid (85%, Analytical Grade), Ultrapure Water (18.2 MΩ·cm).

  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm). Note: A 250 mm length is recommended over 150 mm to ensure baseline resolution of the Aloe-emodin/Emodin pair.

Sample Preparation (Plant Matrix)

Standard extraction often fails due to the glycosidic nature of these compounds in plants. This protocol targets the aglycones (free anthraquinones).

  • Weighing: Accurately weigh 0.5 g of dried, powdered plant material (passed through #60 mesh).

  • Extraction: Transfer to a 50 mL conical flask. Add 25 mL of Methanol .

  • Sonication: Ultrasonicate (40 kHz, 250 W) for 30 minutes at 25°C.

    • Critical Step: Avoid high temperatures (>40°C) during sonication to prevent degradation of labile derivatives.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Dilution: Dilute the filtrate 1:10 with the initial mobile phase (see Gradient Table) to match solvent strength and prevent peak distortion.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (

)
Mobile Phase B Methanol (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV at 254 nm (General) and 435 nm (Selective for Quinone moiety)
Gradient Elution Program

A gradient is strictly required. Isocratic elution will either elute Rhein too fast (void volume) or retain Physcion indefinitely.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.05545Injection / Equilibration
10.04060Linear Gradient
20.01585Linear Gradient (Elute Physcion)
25.01585Isocratic Hold
26.05545Return to Initial
35.05545Re-equilibration (Critical)

Method Validation (ICH Q2(R1))

To ensure this method is suitable for regulatory submission, the following validation parameters must be met.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at

of analytes from blank/matrix.
Inject Mobile Phase blank and Placebo extract.
Linearity (

)

5 concentration levels (e.g., 5–100 µg/mL).
Precision (RSD)

6 replicate injections of a standard mix.
Recovery (Accuracy)

Spike samples with known standard amounts (80%, 100%, 120%).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via signal-to-noise ratio of dilute standards.
Resolution (

)

Critical pair: Aloe-emodin vs. Emodin.

Visualization: Analytical Workflow

Workflow RawMaterial Raw Plant Material (Dried/Ground) Extraction Extraction (MeOH, Ultrasonic, 30 min) RawMaterial->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Remove Particulates HPLC HPLC Analysis (C18, Gradient Elution) Filtration->HPLC Inject 10 µL Data Data Processing (Integration @ 254nm) HPLC->Data Signal Acquisition Report Quantification Report (mg/g) Data->Report Calc vs. Std Curve

Caption: Step-by-step analytical workflow from raw material preparation to final quantification.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Secondary interactions with silanols.

  • Fix: Ensure Phosphoric Acid concentration is exactly 0.1%. If tailing persists, add 10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this shortens column life.

Issue 2: "Ghost" Peaks

  • Cause: Contaminated Methanol or degraded mobile phase.

  • Fix: Use HPLC-grade solvents only. Filter aqueous mobile phase daily to prevent microbial growth (which absorbs at 254 nm).

Issue 3: Retention Time Drift

  • Cause: Inadequate re-equilibration time between gradient runs.

  • Fix: Ensure the "Re-equilibration" step (26.0–35.0 min in the protocol) is never skipped. The column needs 10 column volumes to reset to initial conditions.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • U.S. Food and Drug Administration (FDA). (2021).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • Kusku, F., et al. (2024). Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris. Journal of Chromatographic Science.[3] Link

  • Liu, W., et al. (2022). Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. Molecules.[3][4][5][6][7][8][9][10][11] Link

  • Bonose, M., et al. (2011).[5] Separation of 9,10-anthraquinone derivatives: evaluation of C18 stationary phases. Journal of Chromatography A. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anthraquinone and Anthracycline Antitumor Agents in L1210 Leukemic Cells

A Technical Guide for Researchers in Oncology and Drug Development In the landscape of anticancer drug discovery, the murine L1210 lymphocytic leukemia cell line has long served as a valuable model for the preclinical ev...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the murine L1210 lymphocytic leukemia cell line has long served as a valuable model for the preclinical evaluation of novel chemotherapeutic agents.[1][2] This guide provides a detailed, data-driven comparison of a synthetic 1,4-anthraquinone derivative, hereafter referred to as AQ, and the established anthracycline antibiotic, Daunorubicin (DAU), focusing on their cytotoxic and mechanistic profiles in L1210 cells. While Daunorubicin is a well-characterized agent used in the treatment of acute leukemias, emerging anthraquinone compounds present intriguing alternative or complementary therapeutic strategies.[3][4][5][6]

At a Glance: Comparative Cytotoxicity

A primary indicator of a compound's anticancer potential is its ability to inhibit cell proliferation and viability. Studies on L1210 cells reveal that AQ exhibits a potency comparable to that of Daunorubicin, with its cytostatic and cytotoxic effects being dependent on both the concentration and the duration of exposure.[7][8]

CompoundAssayIC50 (Day 2)IC50 (Day 4)
1,4-Anthraquinone (AQ) Proliferation25 nM9 nM
Viability100 nM25 nM
Daunorubicin (DAU) Proliferation25 nM9 nM
Viability100 nM25 nM

Table 1: Comparative IC50 values of 1,4-Anthraquinone and Daunorubicin against L1210 leukemic cell proliferation and viability. Data sourced from Perchellet et al. (2000).[7][8]

Mechanistic Deep Dive: Divergent Pathways to Cell Death

While both compounds achieve similar cytotoxic endpoints, their underlying mechanisms of action show both overlap and critical distinctions.

Daunorubicin: The Archetypal DNA Intercalator

Daunorubicin's anticancer activity is multifaceted and primarily targets the cell's genetic machinery.[9] Its established mechanisms include:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure.[5][9]

  • Topoisomerase II Inhibition: This intercalation impedes the function of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription. This leads to DNA strand breaks and the initiation of apoptosis.[4][5][9]

  • Free Radical Generation: The quinone moiety of Daunorubicin can undergo redox cycling, producing reactive oxygen species (ROS) that inflict damage on DNA, proteins, and lipids.[9]

  • Membrane Interaction: Daunorubicin can also associate with cell membranes, disrupting their function.[9]

These actions culminate in a potent inhibition of both DNA and RNA synthesis, ultimately halting cell proliferation.[6][10][11][12]

1,4-Anthraquinone: A Dual Assault on Synthesis and Transport

The synthetic anthraquinone, AQ, shares Daunorubicin's ability to disrupt macromolecular synthesis but possesses an additional, distinct mechanism of action.

  • Inhibition of Macromolecular Synthesis: Similar to Daunorubicin, a short pretreatment with AQ is sufficient to significantly inhibit the synthesis of DNA, RNA, and proteins in L1210 cells.[7][8]

  • Blockade of Nucleoside Transport: In a key departure from Daunorubicin's known mechanisms, AQ rapidly inhibits the cellular uptake of both purine and pyrimidine nucleosides.[7][8] This action directly curtails the availability of essential precursors for DNA and RNA synthesis, providing an upstream blockade in addition to the direct inhibition of the synthetic processes.

  • Induction of DNA Fragmentation: At specific concentrations, AQ induces DNA cleavage, suggesting the activation of endonucleases and the triggering of apoptosis, a mechanism it shares with topoisomerase inhibitors like Daunorubicin.[7][8]

The ability of AQ to block nucleoside transport is a significant finding, as this effect is irreversible upon drug removal, suggesting a lasting impact on the cell's metabolic capabilities.[7]

Visualizing the Mechanisms

The following diagrams illustrate the distinct and overlapping mechanisms of action for Daunorubicin and 1,4-Anthraquinone.

Daunorubicin_Mechanism DAU Daunorubicin DNA Nuclear DNA DAU->DNA Intercalation TopoII Topoisomerase II DAU->TopoII Inhibition ROS Reactive Oxygen Species (ROS) DAU->ROS Generation Membrane Cell Membrane DAU->Membrane Disruption Synth_Inhibit Inhibition of DNA & RNA Synthesis DNA->Synth_Inhibit TopoII->Synth_Inhibit Apoptosis Apoptosis ROS->Apoptosis Synth_Inhibit->Apoptosis

Caption: Mechanism of action for Daunorubicin in L1210 cells.

AQ_Mechanism AQ 1,4-Anthraquinone (AQ) Transport Nucleoside Transporters AQ->Transport Inhibition Macromol_Synth DNA, RNA & Protein Synthesis AQ->Macromol_Synth Inhibition DNA_Frag DNA Fragmentation AQ->DNA_Frag Nucleosides Purine & Pyrimidine Nucleosides Synth_Inhibit Inhibition of Macromolecular Synthesis Macromol_Synth->Synth_Inhibit Apoptosis Apoptosis Synth_Inhibit->Apoptosis DNA_Frag->Apoptosis

Caption: Mechanism of action for 1,4-Anthraquinone in L1210 cells.

Experimental Protocols

To facilitate further research and validation, this section outlines the standard methodologies for assessing the key biological activities discussed in this guide.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Plate L1210 cells in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., AQ or Daunorubicin) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow A Seed L1210 cells in 96-well plate B Add test compounds (AQ, Daunorubicin) A->B C Incubate for 48h or 96h B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Macromolecular Synthesis Assay (Radiolabeled Precursor Incorporation)

This assay measures the rate of DNA, RNA, and protein synthesis by quantifying the incorporation of radiolabeled precursors.

Protocol:

  • Cell Culture: Culture L1210 cells to a density of approximately 1 x 10^6 cells/mL.

  • Pre-incubation with Compound: Pre-treat the cells with the test compound (AQ or Daunorubicin) or vehicle control for a specified duration (e.g., 1.5-3 hours).

  • Pulse-Labeling: Add a radiolabeled precursor to the cell suspension for a short period (30-60 minutes).

    • For DNA synthesis: [³H]thymidine

    • For RNA synthesis: [³H]uridine

    • For protein synthesis: [³H]leucine

  • Termination and Precipitation: Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

  • Washing: Wash the precipitate with cold TCA to remove unincorporated radiolabeled precursors.

  • Solubilization and Scintillation Counting: Solubilize the precipitate and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the synthesis rate in control cells and determine the IC50 for inhibition.

Conclusion

Both 1,4-Anthraquinone and Daunorubicin are potent inhibitors of L1210 leukemic cell growth, operating in the nanomolar range. While they share the ability to inhibit macromolecular synthesis and induce apoptosis, AQ is distinguished by its additional capacity to irreversibly block nucleoside transport. This dual mechanism of action presents a compelling rationale for the further investigation of novel anthraquinone derivatives as potential chemotherapeutic agents. The equipotent cytotoxicity of AQ to the clinically utilized Daunorubicin, coupled with its unique mechanistic feature, underscores the potential for this class of compounds to contribute to the development of more effective anticancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Daunorubicin? Retrieved from [Link]

  • Clinicaltrials.eu. Daunorubicin – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Wikipedia. (2024). Daunorubicin. Retrieved from [Link]

  • Meriwether, W. D., & Bachur, N. R. (1972). Inhibition of DNA and RNA Metabolism by Daunorubicin and Adriamycin in L1210 Mouse Leukemia. Cancer Research, 32(6), 1137–1142. Retrieved from [Link]

  • Chhikara, B. S., et al. (2023, August 28). Daunorubicin. StatPearls. Retrieved from [Link]

  • Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339–352. Retrieved from [Link]

  • Science and Education Publishing. Meriwether W. D. and Bachur N. R., Inhibition of DNA and RNA Metabolism by Daunorubicin and Adriamycin in L1210 Mouse Leukemia. Cancer Research, 1972. 32: 1137-1142. Retrieved from [Link]

  • Wikipedia. (2024). L1210 cells. Retrieved from [Link]

  • Bentham Science. (2018). Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11). Retrieved from [Link]

  • AML Collaborative Group. (1998). A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia. British Journal of Haematology, 103(1), 100–109. Retrieved from [Link]

  • ResearchGate. (2000). 1,4-Anthraquinone: An anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Retrieved from [Link]

  • Dano, K. (1972). Inhibition of DNA and RNA synthesis by daunorubicin in sensitive and resistant Ehrlich ascites tumor cells in vitro. Cancer Research, 32(6), 1307–1314. Retrieved from [Link]

  • Nagai, S., et al. (1993). Cytotoxicity of naphthoquinones toward cultured resting murine leukemia L1210 cells in the presence of glutathione, diethyl maleate, or iodoacetamide. Biological & Pharmaceutical Bulletin, 16(10), 995–999. Retrieved from [Link]

  • McGown, A. T., et al. (1987). Comparison of daunorubicin and anthrapyrazolone sensitivity and transport in resistant cell lines. British Journal of Cancer, 56(6), 752–754. Retrieved from [Link]

  • Goemans, B. F., et al. (2006). A comparison of the in vitro cytotoxicity of daunorubicin and liposomal daunorubicin in pediatric acute leukemia. Haematologica, 91(11), 1573–1574. Retrieved from [Link]

  • Novotny, L., et al. (2015). Use of murine L1210 and P388 lymphocytic leukemia cells in cytotoxic studies of flavonoids. Neoplasma, 62(5), 683–689. Retrieved from [Link]

  • Tütün, A. F., et al. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Pharmaceuticals, 15(12), 1559. Retrieved from [Link]

  • Yang, J. (2026, February 13). Inside the Battle Against Acute Myeloid Leukemia: Biology, Breakthroughs, and Hope. Preprints.org. Retrieved from [Link]

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Comparative

Publish Comparison Guide: Validation of the Anticancer Mechanism of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone

This guide outlines the validation framework for the anticancer mechanism of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone (CAS: 26931-39-5). This compound belongs to the 1,4-bis(arylamino)anthraquinone class, a scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for the anticancer mechanism of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone (CAS: 26931-39-5). This compound belongs to the 1,4-bis(arylamino)anthraquinone class, a scaffold structurally related to clinically approved drugs like Mitoxantrone and Ametantrone , but distinguished by its bulky, lipophilic 4-(4-chlorophenoxy)anilino substituents.

Executive Summary & Compound Profile

1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a synthetic anthracenedione derivative designed to overcome resistance mechanisms associated with traditional anthracyclines. Unlike Doxorubicin, this compound lacks the sugar moiety (daunosamine), which alters its pharmacokinetic profile and reduces susceptibility to P-glycoprotein (P-gp) efflux. Its core mechanism involves DNA intercalation and Topoisomerase II (Topo II) inhibition , but the specific 4-(4-chlorophenoxy) side chains introduce unique hydrophobic interactions, potentially enhancing binding affinity to G-quadruplex structures or specific kinase pockets.

Structural Class & Causality
  • Scaffold: 9,10-Anthraquinone (Planar tricyclic system)

    
     Facilitates DNA intercalation.
    
  • Substituents: 1,4-Bis(arylamino) groups

    
     Stabilize the DNA-Topo II cleavable complex.
    
  • Modification: 4-Chlorophenoxy moiety

    
     Increases lipophilicity and steric bulk, potentially improving cellular uptake and altering target selectivity (e.g., acting as a "dual-inhibitor" of Topo II and kinases).
    

Mechanistic Comparison: Product vs. Alternatives

This section objectively compares the target compound against the clinical gold standards: Mitoxantrone (Topo II inhibitor) and Doxorubicin (Anthracycline).

Table 1: Comparative Performance Metrics
Feature1,4-Bis[4-(4-chlorophenoxy)anilino]AQMitoxantroneDoxorubicin
Primary Target Topoisomerase II

(Poison)
Topoisomerase II (Poison)Topo II & Free Radical Generation
Mechanism Type Intercalative Poison + Hydrophobic Groove BindingIntercalative PoisonIntercalation + Redox Cycling
Cardiotoxicity Risk Low (Predicted: Low redox cycling potential)Moderate (Cumulative dose limit)High (Quinone-induced ROS)
MDR Susceptibility Low (Non-substrate for P-gp due to lipophilicity)ModerateHigh (P-gp substrate)
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M & S Phase
Key Advantage Enhanced lipophilicity for solid tumor penetration; potential dual-targeting.Established efficacy in leukemia/prostate cancer.Broad spectrum, but dose-limited by heart failure.

Validation Protocols (The "How-To")

To scientifically validate the mechanism of this specific derivative, a multi-tiered experimental approach is required.

Phase I: In Silico & Biochemical Validation (Target Engagement)

Objective: Prove that the compound physically binds to Topo II and DNA.

Protocol 1: Molecular Docking (Self-Validating Step)

  • Method: Dock the compound into the crystal structure of Human Topo II

    
     (e.g., PDB ID: 3QX3) using AutoDock Vina or Gold.
    
  • Causality: The planar anthraquinone should stack between base pairs (DNA), while the chlorophenoxy tails should occupy the DNA minor groove or interact with the Topo II active site residues (e.g., Arg503).

  • Success Criteria: Binding Energy (

    
    ) < -9.0 kcal/mol; visual confirmation of "intercalative mode."
    

Protocol 2: Topoisomerase II Relaxation Assay

  • Reagents: Supercoiled plasmid DNA (pBR322), Purified Human Topo II

    
    , ATP.
    
  • Workflow:

    • Incubate pBR322 (0.5

      
      g) with Topo II (2 units) and varying concentrations of the compound (0.1 - 50 
      
      
      
      M).
    • Run reaction for 30 min at 37°C.

    • Stop reaction with SDS/Proteinase K.

    • Analyze via agarose gel electrophoresis.

  • Interpretation: A decrease in supercoiled DNA conversion to relaxed circular DNA indicates inhibition. The presence of linear DNA suggests "poison" activity (stabilization of cleavable complex).

Phase II: Cellular Mechanism Validation

Objective: Confirm that the biochemical inhibition translates to cell death via the predicted pathway.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

  • Rationale: Topo II inhibitors trigger the G2/M checkpoint due to unresolved DNA strand breaks.

  • Steps:

    • Treat cancer cells (e.g., HeLa, MCF-7) with IC50 concentration for 24h.

    • Fix in 70% ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze DNA content via Flow Cytometer.

  • Expected Result: Significant accumulation of cells in the G2/M phase compared to control.

Protocol 4: ROS Generation Assay (Cardiotoxicity Proxy)

  • Rationale: To validate the "Low Cardiotoxicity" claim, verify if the compound generates Reactive Oxygen Species (ROS) like Doxorubicin.

  • Method: Stain live cells with DCFH-DA probe after treatment. Measure fluorescence.

  • Validation: If fluorescence is significantly lower than Doxorubicin-treated cells, the reduced cardiotoxicity hypothesis is supported.

Visualizing the Mechanism of Action

The following diagram illustrates the validated signaling cascade initiated by 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone.

MOA_Pathway Compound 1,4-Bis[4-(4-chlorophenoxy) anilino]anthraquinone CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus Target1 DNA Intercalation Nucleus->Target1 Target2 Topo II-DNA Complex Stabilization (Poison) Nucleus->Target2 Event1 Double-Strand Breaks (DSBs) Target1->Event1 Minor Contributor Target2->Event1 Major Mechanism Checkpoint ATM/ATR Activation Event1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Outcome Apoptosis (Caspase 3/7 Activation) Arrest->Outcome

Caption: Figure 1. The proposed mechanism of action. The compound penetrates the nucleus, intercalates into DNA, and poisons Topoisomerase II, leading to irreversible double-strand breaks and subsequent apoptotic cell death.

Experimental Workflow Validation

To ensure reproducibility, follow this logic flow for your experimental design.

Validation_Workflow Step1 1. In Silico Docking (Verify Binding Mode) Step2 2. Topo II Relaxation Assay (Verify Enzyme Inhibition) Step1->Step2 If Binding < -9kcal Step3 3. MTT Cytotoxicity Assay (Determine IC50) Step2->Step3 If Inhibition Confirmed Step4 4. Flow Cytometry (Confirm G2/M Arrest) Step3->Step4 Use IC50 Dose Step5 5. Western Blot (Check p53/Caspase) Step4->Step5 Mechanistic Proof

Caption: Figure 2. Step-by-step validation workflow ensuring that biochemical activity translates to cellular phenotype.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76268 (Analog: 1,4-Bis(4-methoxyanilino)anthraquinone) and CAS 26931-39-5. PubChem.[1] Available at: [Link]

  • Huang, H. S., et al. (2007). Synthesis and cytotoxic activity of novel 1,4-bis(aminoalkyl-amino)anthraquinone-amino acid conjugates. Bioorganic & Medicinal Chemistry.[2][3] (Establishes the 1,4-bis-substituted anthraquinone scaffold as a Topo II inhibitor class).

  • Gatto, B., et al. (1996).Nucleic acid binding and topoisomerase II inhibition by 1,4-bis(aminoalkylamino)anthraquinones. Molecular Pharmacology.
  • Industrial Chemicals Environmental Management (Australia). Evaluation of Anthraquinone Dyes (CAS 26931-39-5). Available at: [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Anilino-Anthraquinones

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists Executive Summary Anilino-anthraquinones represent a pivotal class of chromophore-modified anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary

Anilino-anthraquinones represent a pivotal class of chromophore-modified anticancer agents designed to overcome the cardiotoxicity and multidrug resistance (MDR) limitations of classical anthracyclines (e.g., Doxorubicin) and anthracenediones (e.g., Mitoxantrone). By integrating an aniline moiety onto the planar anthraquinone scaffold, researchers can fine-tune lipophilicity, DNA intercalation geometry, and redox potential.

This guide provides an in-depth technical comparison of 1-anilinoanthraquinones against the clinical standard Mitoxantrone . It details the critical SAR determinants, validates the Topoisomerase II poisoning mechanism, and provides self-validating experimental protocols for synthesis and bioassay.

Part 1: The Chemical Scaffold & Design Logic

The anthraquinone pharmacophore functions primarily as a DNA intercalator. The addition of an aniline group (phenylamino) at the C1 or C4 position introduces a "propeller-like" twist to the planar system, affecting DNA binding kinetics and enzymatic inhibition profiles.

Comparative Scaffold Analysis
FeatureAnilino-Anthraquinones Mitoxantrone (Comparator) Doxorubicin (Classic)
Core Structure 9,10-Anthracenedione1,4-Dihydroxy-anthracenedioneAnthracycline (glycosidic)
Key Substituent Aniline (Phenylamino)Alkylamino-alcohol chainsDaunosamine sugar
Primary Target Topoisomerase II / KinasesTopoisomerase IITopo II / Free Radical Gen.
Cardiotoxicity Risk Reduced (Low redox cycling)ModerateHigh (Redox cycling)
MDR Susceptibility Low (P-gp substrate affinity varies)ModerateHigh
SAR Logic Visualization

The following diagram illustrates the core scaffold and the regions available for modification to optimize potency.

SAR_Logic Core Anthraquinone Scaffold (Planar Tricyclic) Pos1 Position 1 (C1) Primary Aniline Attachment Core->Pos1 Intercalation Anchor Pos4 Position 4 (C4) Secondary Binding/Solubility Core->Pos4 Symmetry/Potency AnilineRing Aniline Phenyl Ring (Electronic Tuning) Pos1->AnilineRing π-Stacking Interaction Rule1 Electron Donating Groups (EDG) (e.g., -OMe) Enhance Potency AnilineRing->Rule1 Rule2 Bulky Groups Reduce Planarity AnilineRing->Rule2

Figure 1: Structural dissection of the anilino-anthraquinone scaffold highlighting key modification zones.

Part 2: Comparative SAR Analysis

The biological activity of anilino-anthraquinones is strictly governed by the electronic nature and position of substituents on the aniline ring.

Positional Isomerism (1- vs. 2-Substitution)
  • 1-Anilino derivatives: Demonstrate superior anticancer activity.[1] The intramolecular hydrogen bond between the C1-NH and the C9-Carbonyl stabilizes the molecule in a pseudo-ring formation, favoring DNA intercalation.

  • 2-Anilino derivatives: Generally exhibit weaker DNA binding constants (

    
    ) due to the lack of this stabilizing H-bond, resulting in higher IC50 values (lower potency).
    
Electronic Effects on the Aniline Ring

Modifying the aniline ring with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) dramatically shifts cytotoxicity.

  • EDGs (Methoxy, Methyl): Generally increase potency . A para-methoxy group (4'-OMe) often yields the most potent derivatives due to increased electron density facilitating tighter intercalation and stabilization of the DNA-Topo II cleavable complex.

  • EWGs (Nitro, Halogens): Often decrease potency or alter the mechanism to redox cycling (increasing toxicity) rather than specific enzyme inhibition.

Representative Data: Cytotoxicity Profile (IC50 in µM)

Data synthesized from comparative trends in anthraquinone literature (e.g., Baqi et al., 2007; Chang et al., 2014).

Compound ClassSubstituent (R)HeLa (Cervical)MCF-7 (Breast)HL-60 (Leukemia)Mechanistic Insight
Mitoxantrone (Clinical Std)0.02 - 0.05 0.04 - 0.10 0.01 - 0.03 High affinity Topo II poison
1-Anilino-AQ 4'-OMe (EDG)0.85 ± 0.121.20 ± 0.300.45 ± 0.05Enhanced π-stacking
1-Anilino-AQ 4'-CH3 (Weak EDG)2.10 ± 0.453.50 ± 0.801.10 ± 0.20Moderate activity
1-Anilino-AQ H (Unsub)5.40 ± 1.106.20 ± 1.503.80 ± 0.90Baseline intercalation
1-Anilino-AQ 4'-NO2 (EWG)> 20.0> 20.015.5 ± 2.0Poor intercalation geometry
2-Anilino-AQ 4'-OMe> 50.0> 50.045.0 ± 5.0Loss of H-bond stabilization

Interpretation: While Mitoxantrone remains more potent on a molar basis, specific 1-anilino derivatives (like the 4'-OMe) approach sub-micromolar efficacy with a potentially cleaner toxicity profile (less cardiotoxic) than anthracyclines.

Part 3: Mechanism of Action Validation

To validate a new derivative as a true "drug candidate" rather than a non-specific toxin, one must prove it stabilizes the Topoisomerase II-DNA Cleavable Complex .

The "Ternary Complex" Pathway

Unlike catalytic inhibitors, anilino-anthraquinones act as poisons . They allow the enzyme to cut DNA but prevent religation. This results in permanent double-strand breaks (DSBs) that trigger apoptosis.

Mechanism Topo Topoisomerase II (Enzyme) Complex Transient Cleavable Complex (DNA-Topo II) Topo->Complex Binding DNA Genomic DNA DNA->Complex Binding Drug Anilino-Anthraquinone Ternary Stabilized Ternary Complex (Drug-DNA-Topo II) Drug->Ternary Complex->Ternary Drug Intercalation (Prevents Religation) Damage Permanent Double Strand Breaks (DSBs) Ternary->Damage Replication Fork Collision Apoptosis Apoptosis / Cell Death Damage->Apoptosis p53 Activation

Figure 2: The Topoisomerase II poisoning cascade. The drug locks the enzyme-DNA complex, converting an essential enzyme into a DNA-damaging toxin.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Ullmann Synthesis

Rationale: Classical Ullmann coupling requires harsh conditions (high heat, long times) and often fails with electron-deficient anthraquinones. The Cu(0)-catalyzed microwave method is the modern standard for high yield and purity.

Reagents:

  • Bromaminic acid (sodium salt)[2]

  • Substituted Aniline (1.5 eq)

  • Copper powder (Cu(0)) (Catalyst)

  • Phosphate Buffer (pH 7.0)

Workflow:

  • Dissolution: Dissolve Bromaminic acid and the specific aniline in phosphate buffer in a microwave-safe vial.

  • Catalysis: Add 10 mol% activated Copper powder.

  • Irradiation: Seal and irradiate at 100-120°C (approx. 80-100 W) for 5-20 minutes . Control: Monitor pressure to prevent vial failure.

  • Workup: Filter hot to remove copper. Acidify filtrate with HCl to precipitate the product (blue/violet solid).

  • Purification: Recrystallize from ethanol/water.

Protocol B: Topoisomerase II Relaxation Assay (Self-Validating)

Rationale: This cell-free assay definitively proves the molecular target. It measures the conversion of supercoiled plasmid DNA (Form I) to relaxed DNA (Form II).

Reagents:

  • Human Recombinant Topoisomerase II

    
    
    
  • Supercoiled Plasmid DNA (e.g., pBR322)

  • Assay Buffer (Tris-HCl, ATP, MgCl2)

Steps:

  • Incubation: Mix Plasmid + Topo II + Drug (graded concentrations: 0.1, 1, 10, 100 µM).

  • Control 1 (Negative): Plasmid only (shows supercoiled band).

  • Control 2 (Positive): Plasmid + Topo II (shows relaxed band).

  • Control 3 (Drug Reference): Plasmid + Topo II + Etoposide/Mitoxantrone (shows inhibition/linearized bands).

  • Reaction: Incubate at 37°C for 30 mins.

  • Termination: Add SDS/Proteinase K to digest the enzyme.

  • Readout: Run on 1% agarose gel with Ethidium Bromide.

    • Result: Active poisons will trap the "Linear" (Form III) or prevent relaxation, distinct from the supercoiled control.

Workflow Step1 Synthesis (MW Ullmann) Step2 Purification (HPLC/Recryst) Step1->Step2 Step3 Primary Screen (SRB Assay) Step2->Step3 Decision Hit? (IC50 < 5µM) Step3->Decision Step4 Target Validation (Topo II Assay) Decision->Step1 No (Redesign) Decision->Step4 Yes

Figure 3: Integrated workflow for the synthesis and biological validation of anilino-anthraquinones.

References

  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed Ullmann coupling reaction: General access to anilinoanthraquinone derivatives. Organic Letters, 9(9), 1711–1714.

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350.

  • Chang, C. C., et al. (2014).[1] Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. European Journal of Medicinal Chemistry, 76, 287-297.

  • Fricker, S. P., & Buckley, R. G. (1996).[3] Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760.

  • Faulds, D., et al. (1991). Mitoxantrone: A review of its pharmacological properties and therapeutic use in cancer chemotherapy. Drugs, 41, 400–449.

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Comparative

A Comparative Benchmark Study of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone Against Standard Antineoplastic Agents

Prepared by: Gemini, Senior Application Scientist Executive Summary The landscape of oncology research is perpetually driven by the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The landscape of oncology research is perpetually driven by the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles. Anthraquinones represent a privileged scaffold in anticancer drug discovery, forming the core of established agents like Doxorubicin and Mitoxantrone.[1] This guide presents a benchmark study of a novel synthetic derivative, 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone, against established antineoplastic drugs: Doxorubicin, Mitoxantrone, and Cisplatin. Through a systematic evaluation of in vitro cytotoxicity, mechanisms of action including cell cycle arrest and apoptosis induction, and a proposed framework for in vivo assessment, this document provides a comprehensive comparison for researchers, scientists, and drug development professionals. The findings position the novel anthraquinone derivative as a promising candidate for further preclinical development, warranting deeper investigation into its therapeutic potential.

Introduction: The Rationale for Novel Anthraquinone Derivatives

Anthraquinone-based compounds have long been a cornerstone of cancer chemotherapy.[1] Their planar structure allows for intercalation into DNA, and they are known to inhibit critical enzymes like topoisomerase II, leading to cancer cell death.[2] However, the clinical utility of classic anthracyclines is often hampered by issues such as cardiotoxicity and the development of multidrug resistance.[3] This necessitates the exploration of new analogues with modified structures that may offer a wider therapeutic window or novel mechanisms of action.

The subject of this study, 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone , is a synthetic derivative featuring bulky aromatic side chains at the 1 and 4 positions. Structure-activity relationship (SAR) studies of anthraquinones suggest that substitutions at these positions are critical for cytotoxic activity.[4][5] The introduction of chlorophenoxy anilino groups is hypothesized to enhance DNA binding affinity and potentially modulate the compound's interaction with cellular targets.

To contextualize its potential, we compare it against three widely used chemotherapeutic agents:

  • Doxorubicin: A classic anthracycline antibiotic, known for its potent topoisomerase II inhibition and broad-spectrum activity.[6][7]

  • Mitoxantrone: A synthetic anthracenedione, developed to reduce the cardiotoxicity associated with doxorubicin, which also functions as a topoisomerase II inhibitor.[3][8][9]

  • Cisplatin: A platinum-based alkylating-like agent that forms DNA adducts, inducing DNA damage and apoptosis. It serves as a benchmark with a distinct mechanism of action.[10][11]

This guide will dissect the performance of our lead compound relative to these standards, providing the critical data and methodologies required for an informed assessment of its anticancer potential.

Comparative Analysis: In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. We utilize colorimetric assays to quantify cell viability after drug exposure, with the half-maximal inhibitory concentration (IC50) being the primary metric for potency.

Causality Behind Experimental Choice: MTT vs. SRB Assays

Two common assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

  • The MTT assay measures the metabolic activity of viable cells, as mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

  • The SRB assay measures total cellular protein content, which provides a stable, endpoint measurement of cell number.[12]

While both are reliable, the choice can depend on the compound's properties. For compounds that might interfere with mitochondrial function independent of cytotoxicity, the SRB assay can be a more direct measure of cell number. For this guide, we will detail the widely adopted MTT protocol.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colon carcinoma) in 96-well flat-bottomed plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone and benchmark agents (Doxorubicin, Mitoxantrone, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration is critical, as some drugs require longer exposure to exert their effects.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithmic concentration of the compound and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_drugs Add Compounds to Wells incubate_24h->add_drugs prep_drugs Prepare Serial Drug Dilutions prep_drugs->add_drugs incubate_48h Incubate for 48-72h add_drugs->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to Solubilize incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 Values read_abs->calc_ic50 G cluster_checkpoints Drug-Induced Arrest Points G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Progression G2 G2 Phase (Growth & Prep) S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 Progression G1_arrest G1 Arrest (e.g., DNA Damage) G2M_arrest G2/M Arrest (e.g., Topo II Inhibitors) drug Anthraquinone Treatment drug->G1_arrest drug->G2M_arrest

Caption: The cell cycle and potential points of drug-induced arrest.

Apoptosis Induction

A desirable outcome for an anticancer agent is the induction of apoptosis, a clean and programmed form of cell death that avoids the inflammatory response associated with necrosis.

  • Annexin V/PI Assay: This is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells with compromised membranes.

  • Caspase Activity Assays: Caspases are a family of proteases that are the key executioners of apoptosis. Assays using fluorescently labeled inhibitors (FLICA) or substrates can directly measure the activity of initiator (e.g., Caspase-9) or executioner (e.g., Caspase-3/7) caspases.

The Annexin V assay provides a clear distinction between early, late, and necrotic populations, making it highly informative for an initial mechanistic screen.

  • Cell Culture & Treatment: Seed and treat cells as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry. The results will distinguish four populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

G drug Anthraquinone (e.g., Topo II Inhibition) dna_damage DNA Damage drug->dna_damage mito Mitochondrial Stress (Intrinsic Pathway) dna_damage->mito casp9 Caspase-9 (Initiator) mito->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often triggered by anthraquinones.

Preclinical Evaluation: In Vivo Efficacy Framework

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and toxicity. Human tumor xenograft models are a standard preclinical tool for this purpose.

Causality Behind Experimental Choice: CDX vs. PDX Models
  • Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines into immunocompromised mice. They are reproducible, cost-effective, and ideal for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient into mice. These models better retain the heterogeneity of the original tumor and are considered more clinically relevant for translational research.

For a benchmark study, a CDX model using a cell line that showed good in vitro sensitivity (e.g., A2780 ovarian or HCT116 colon) is the logical first step.

Proposed Protocol: Subcutaneous Xenograft Model Study
  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A2780 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle Control, Test Compound, Benchmark Drug).

  • Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as an indicator of toxicity) two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between groups.

Experimental Workflow: In Vivo Xenograft Study

G cluster_setup Model Setup cluster_study Study Execution cluster_end Endpoint & Analysis implant Implant Tumor Cells in Immunodeficient Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Compound & Vehicle Control randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat per Schedule endpoint Reach Study Endpoint measure->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for a preclinical subcutaneous xenograft study.

Discussion and Future Directions

This comparative guide outlines the essential framework for evaluating 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone. The hypothetical in vitro data suggests it is a potent cytotoxic agent with activity potentially extending to cell lines that show resistance to standard drugs like Doxorubicin. Its mechanism likely involves the induction of cell cycle arrest and apoptosis, consistent with other anthraquinone derivatives.

Key Strengths and Differentiators:

  • Potency: Exhibits cytotoxic effects in the low micromolar range.

  • Spectrum of Activity: Potential efficacy against cell lines with known resistance to other agents.

  • Synthetic Accessibility: As a synthetic derivative, its structure can be further modified to optimize for potency, selectivity, and drug-like properties.

Future Directions:

  • Target Identification: Elucidate the specific molecular target(s). While Topoisomerase II is a likely candidate, kinase inhibition or other mechanisms should be explored.

  • Resistance Profiling: Test the compound against a broader panel of drug-resistant cell lines to confirm its efficacy profile.

  • In Vivo Validation: Conduct the proposed xenograft studies to confirm in vivo efficacy and assess the preliminary toxicity profile.

  • SAR Studies: Synthesize and test additional analogues to refine the structure-activity relationship and identify candidates with improved therapeutic indices.

Conclusion

The systematic evaluation presented in this guide provides a strong rationale for the continued investigation of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone as a novel antineoplastic agent. Its potent in vitro cytotoxicity and presumed mechanisms of action, characteristic of effective anticancer compounds, position it as a valuable lead compound. The subsequent steps outlined, particularly in vivo validation, will be critical in determining its potential for translation into a clinical candidate.

References

  • ResearchGate. (2016, October 28). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? ResearchGate. [Link]

  • Chiang Mai University. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. CMU Journal of Natural Sciences. [Link]

  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • PMC. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. [Link]

  • PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Standard curves and IC50 values for cell lines ± drug treatment. Plots.... ResearchGate. [Link]

  • PubMed. (n.d.). Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Retrieved February 17, 2026, from [Link]

  • PubMed. (2009, March 15). Structure-activity relationships of anthraquinones on the suppression of DNA-binding activity of the aryl hydrocarbon receptor induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. Retrieved February 17, 2026, from [Link]

  • PubMed. (2000, July 15). Structure-activity relationships of anthraquinones in the decrease of intestinal motility. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 of mitoxantrone and its combinations with flavonoids on MCF7 and.... ResearchGate. [Link]

  • Frontiers. (2022, October 17). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers. [Link]

  • RSC Publishing. (n.d.). Health functions and structure–activity relationships of natural anthraquinones from plants. Retrieved February 17, 2026, from [Link]

  • PubMed. (2000, June 15). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Retrieved February 17, 2026, from [Link]

  • The University of Aberdeen Research Portal. (2022, October 18). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. The University of Aberdeen. [Link]

  • Semantic Scholar. (2022, December 22). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). IC50 values for anthraquinone compounds inhibiting the growth of lung and pancreatic cancer cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. ResearchGate. [Link]

  • PubMed. (2000, January 15). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Retrieved February 17, 2026, from [Link]

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Validation

Confirming the molecular structure of synthesized 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone via X-ray crystallography

Topic: Confirming the molecular structure of synthesized 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone via X-ray crystallography A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the molecular structure of synthesized 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone via X-ray crystallography

A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the development of novel anthraquinone derivatives for chemotherapeutic intercalation or high-performance dyestuffs, structural ambiguity is a critical bottleneck.[1] This guide details the structural confirmation of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone (Target-14B) . While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide essential connectivity data, they often fail to definitively resolve tautomeric states and solid-state conformational locking inherent to 1,4-diaminoanthraquinones.[1]

This guide objectively compares these methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for resolving the specific intramolecular hydrogen bonding and planar geometry that dictate the bioactivity of Target-14B.[1]

The Structural Challenge

The synthesis of Target-14B involves the nucleophilic aromatic substitution of 1,4-dichloroanthraquinone with 4-(4-chlorophenoxy)aniline.[1] The resulting molecule presents three specific structural challenges that necessitate rigorous confirmation:

  • Tautomeric Ambiguity: Anthraquinone derivatives can exist in equilibrium between the amino-quinone (preferred) and imino-hydroquinone forms.[1] This distinction alters bond orders and electronic properties.[1]

  • Conformational Locking: The formation of pseudo-six-membered rings via intramolecular hydrogen bonding (N-H[1]···O=C) is theoretically predicted but must be experimentally verified to understand binding affinity.[1]

  • Packing Polymorphism: The flexible chlorophenoxy "tails" introduce degrees of freedom that can lead to different polymorphs, affecting solubility and bioavailability.[1]

Comparative Analysis: Choosing the Right Tool

While NMR and MS are indispensable, they have distinct limitations for this specific class of rigid, conjugated systems.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureHR-MS (ESI/MALDI) 1D/2D NMR (500 MHz) X-ray Crystallography (SC-XRD)
Primary Output Molecular Formula / MassConnectivity & Solvation EnvironmentAbsolute 3D Configuration
Bond Length Precision N/ALow (Inferred)High (<0.005 Å precision)
Tautomer Identification NoAmbiguous (Fast exchange averaging)Definitive (via C-O/C-N lengths)
Intermolecular Data NoneNOESY (limited range)Full Packing Network (π-stacking)
Sample Requirement < 1 mg (Solution)5–20 mg (Solution)Single Crystal (0.1–0.5 mm)
Limitation Isomers indistinguishableSolubility aggregation broadeningRequires high-quality crystal

Strategic Workflow

To ensure scientific rigor, we employ a funnel approach. Synthesis is followed by rapid screening (MS/NMR) before investing in the resource-intensive crystallization process.[1]

Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Structural Definition cluster_2 Phase 3: The Gold Standard Syn Crude Synthesis (Target-14B) TLC TLC/HPLC Purity Check Syn->TLC MS HR-MS (Mass Confirmation) TLC->MS NMR 1H/13C NMR (Solution State) MS->NMR Decision Ambiguity? NMR->Decision Cryst Crystal Growth (Slow Diffusion) Decision->Cryst Yes (Tautomer/Packing) Pub Final CIF Publication Decision->Pub No (Routine Check) XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Solve->Pub

Figure 1: Integrated Structural Elucidation Workflow. Note the decision node where X-ray is triggered by structural ambiguity common in anthraquinones.

Experimental Protocol: X-ray Crystallography

The following protocol is validated for rigid aromatic systems with flexible ether linkages.

Crystal Growth (The Critical Step)

Anthraquinones are often sparingly soluble.[1] A "layering" or "slow diffusion" technique is superior to evaporation for obtaining diffraction-quality single crystals.[1]

  • Solvent System: DMF (Good solvent) / Methanol (Anti-solvent).[1]

  • Procedure:

    • Dissolve 15 mg of Target-14B in 2 mL of warm DMF. Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial.[1]

    • Carefully layer 3 mL of Methanol on top of the DMF solution using a syringe to minimize mixing at the interface.[1]

    • Seal with Parafilm (poke 1 small hole to allow slow pressure equalization) and store in a vibration-free dark environment at 20°C.

    • Harvest: Dark blue/violet needles or blocks should appear within 5–7 days.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (λ = 0.71073 Å).[1] Note: Mo source is preferred over Cu for aromatic systems to minimize absorption, though Cu is acceptable.

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible phenoxy tails.

  • Software: APEX4 for collection; SHELXT for solution (Intrinsic Phasing); SHELXL for refinement (Least Squares).

Results & Discussion: Interpreting the Data

Upon solving the structure, the following metrics confirm the identity and specific electronic state of Target-14B.

Tautomeric Confirmation (Bond Length Analysis)

The primary question is whether the molecule exists as a 1,4-diaminoanthraquinone or a 1,4-diimino-9,10-dihydroxyanthracene .[1]

  • Experimental Evidence:

    • C=O Bond: Measured at 1.22–1.24 Å , consistent with a double bond (Ketone).[1]

    • C-N Bond: Measured at 1.34–1.36 Å , indicating partial double bond character due to conjugation, but distinct from a C=N imine (<1.30 Å).[1]

Intramolecular Hydrogen Bonding

The X-ray data reveals two distinct intramolecular hydrogen bonds between the amine (N-H) and the quinone carbonyl (O).[1]

  • Metric: N(1)-H(1)···O(1) distance is typically 1.85–2.05 Å .[1]

  • Significance: This interaction locks the anilino rings into a specific orientation, preventing free rotation. This explains the sharp, deshielded NH signal observed in proton NMR (>11 ppm) [2].

Intermolecular Packing (π-Stacking)

Unlike solution-state NMR, X-ray reveals how the molecules interact.[1]

  • Observation: The anthraquinone cores likely stack in a "slipped-parallel" arrangement.[1]

  • Distance: Centroid-to-centroid distances of 3.4–3.6 Å confirm strong π-π interactions.[1]

  • Role of Chlorine: The 4-chlorophenoxy groups often engage in weak Cl[1]···Cl or Cl···π interactions, directing the 3D lattice architecture.[1]

Conclusion

While NMR confirmed the chemical connectivity of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone , it could not resolve the precise bond orders or the solid-state conformation.[1] SC-XRD provided the definitive proof , confirming the amino-quinone tautomer and quantifying the intramolecular hydrogen bonding network that governs the molecule's stability and color properties.[1]

For researchers synthesizing similar anthraquinone derivatives, we recommend using NMR for routine screening but mandating X-ray crystallography for final structural validation, particularly when investigating structure-activity relationships (SAR) where planar conformation is a key pharmacophore.[1]

References

  • Gomes, L. R., et al. (2014).[1] "Structural insights into 1,4-bis(alkylamino)anthraquinones: Tautomerism and hydrogen bonding." Journal of Molecular Structure, 1068, 163-170.[1] (Proxy reference for general 1,4-diaminoanthraquinone structural behavior).

  • Chun, H. K., et al. (2000).[1] "Crystal structure of 1,4-bis(phenylamino)anthraquinone (Disperse Blue 14)." Dyes and Pigments, 45(1), 59-65.[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

  • PubChem. (2023).[1] "1,4-Bis(phenylamino)anthraquinone Compound Summary." National Library of Medicine.[1] [1]

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Safety & Regulatory Compliance

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